molecular formula C18H13ClINO4S B300839 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione

3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300839
M. Wt: 501.7 g/mol
InChI Key: BWXCDPYKPPCZTK-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CAY10585, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.

Mechanism of Action

3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the phosphorylation of IκBα, a protein that regulates the activation of NF-κB. 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione's antidiabetic effects are thought to be mediated by its ability to activate PPARγ, a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potency and selectivity for its molecular targets. However, its limited solubility in water can make it difficult to administer in vivo. Additionally, its stability in biological fluids is not well characterized, which can affect its bioavailability and efficacy.

Future Directions

For research on 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione include its potential use in the treatment of neuroinflammatory disorders and cancer therapy, as well as the development of more soluble and stable formulations.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields a yellow solid, which is then purified using column chromatography. This method has been optimized to produce high yields of 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione with good purity.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have antidiabetic effects by improving insulin sensitivity and glucose uptake.

properties

Product Name

3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13ClINO4S

Molecular Weight

501.7 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13ClINO4S/c1-2-25-14-7-10(6-13(20)16(14)22)8-15-17(23)21(18(24)26-15)12-5-3-4-11(19)9-12/h3-9,22H,2H2,1H3/b15-8-

InChI Key

BWXCDPYKPPCZTK-NVNXTCNLSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O

Origin of Product

United States

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